KL002 Exhibits Intermediate Bmal1-dLuc Reporter Potency Relative to KL001 and KL003
In Bmal1-dLuc reporter U2OS cells, KL002 demonstrates an IC50 of 5.9 μM, positioning it between KL003 (4.4 μM, approximately 1.3-fold more potent) and KL001 (14 μM, approximately 2.4-fold less potent) [1]. This intermediate potency profile enables dose-response studies across a wider dynamic range compared to using only the most potent or least potent analogs.
| Evidence Dimension | Circadian reporter inhibition (Bmal1-dLuc) |
|---|---|
| Target Compound Data | IC50 = 5.9 μM |
| Comparator Or Baseline | KL001: IC50 = 14 μM; KL003: IC50 = 4.4 μM |
| Quantified Difference | 2.4-fold less potent than KL001; 1.3-fold more potent than KL003 |
| Conditions | Human U2OS osteosarcoma cells expressing Bmal1-dLuc circadian reporter |
Why This Matters
This quantitative potency ranking enables researchers to select KL002 when intermediate CRY stabilization is required, avoiding the extremes of weak (KL001) or strong (KL003) reporter modulation for dose-response optimization.
- [1] Huang S, et al. Recent advances in modulators of circadian rhythms. PMC. 2020. Table 1: KL002 (Compound 2) IC50 = 5.9μM/1.2μM; KL001 (Compound 1) IC50 = 14μM/0.82μM; KL003 (Compound 3) IC50 = 4.4μM/0.66μM. View Source
